4-Ethyl-4-piperidinecarboxylic acid hydrochloride
Description
4-Ethyl-4-piperidinecarboxylic acid hydrochloride is a piperidine derivative featuring a carboxylic acid group and an ethyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility . Piperidine derivatives are widely studied for their pharmacological properties, including opioid activity, enzyme inhibition, and receptor modulation .
Properties
IUPAC Name |
4-ethylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h9H,2-6H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFRCHLVUQTJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679003 | |
| Record name | 4-Ethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269053-68-0, 1227465-48-6 | |
| Record name | 4-Piperidinecarboxylic acid, 4-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269053-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylpiperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-piperidinecarboxylic acid hydrochloride typically involves the reaction of 4-ethylpiperidine with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-piperidinecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
4-Ethyl-4-piperidinecarboxylic acid hydrochloride has been investigated for its role as a building block in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity.
Case Study: Antiviral Activity
Recent studies have highlighted the compound's potential in developing antiviral agents. Notably, derivatives of piperidine have shown promise against coronaviruses, including SARS-CoV-2. A study reported that 1,4,4-trisubstituted piperidines exhibited inhibitory effects on the main protease of coronaviruses, suggesting that this compound could serve as a precursor for synthesizing more effective inhibitors .
Synthetic Methodologies
The compound is utilized in various synthetic routes, particularly in the preparation of piperidine derivatives through reductive amination processes. This method allows for the introduction of diverse functional groups, enhancing the compound's utility in drug development.
Synthesis Example
A notable synthesis involves the reaction of ethyl-isonipecotate with chloroacetaldehyde in the presence of sodium triacetoxyborohydride, yielding high purity products suitable for further modification .
Mechanism of Action
The mechanism of action of 4-Ethyl-4-piperidinecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below compares 4-Ethyl-4-piperidinecarboxylic acid hydrochloride with structurally similar piperidine derivatives, emphasizing substituents, molecular formulas, and key characteristics:
Key Comparative Insights
Substituent Effects on Properties
- Alkyl Groups: The ethyl substituent in this compound increases lipophilicity compared to methyl analogs (e.g., Ethyl 4-methylpiperidine-4-carboxylate hydrochloride) . Halogenated derivatives (e.g., 2-chloroethyl in ) introduce reactivity for cross-coupling or further synthesis .
Functional Group Variations
Carboxylic Acid vs. Ester/Amide :
Pharmacological Relevance
- Meperidine hydrochloride () demonstrates the significance of aryl substituents (4-phenyl) in opioid activity, whereas alkylated analogs like this compound may target different biological pathways .
- Piperidone derivatives () are intermediates in synthesizing bioactive alkaloids, highlighting the versatility of piperidine scaffolds .
Biological Activity
4-Ethyl-4-piperidinecarboxylic acid hydrochloride (CAS Number: 1269053-68-0) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Pharmacological Profile
This compound exhibits various pharmacological activities, including:
- Neuroprotective Effects : Research indicates that piperidine derivatives can influence neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.
- Antinociceptive Activity : Studies have shown that compounds within this class may reduce pain perception, making them candidates for analgesic development.
- Antidepressant Properties : Some piperidine derivatives have been linked to modulation of serotonin and norepinephrine levels, suggesting potential use in treating depression.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : It is believed to act on neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and pain pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft.
Toxicological Profile
While the compound shows promise in various therapeutic areas, it also presents certain risks:
- Irritation Potential : According to safety data, it causes skin and eye irritation (H315, H319) .
- Cytotoxicity : Preliminary studies suggest that at high concentrations, it may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile.
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry explored the neuroprotective effects of piperidine derivatives. The results indicated that this compound significantly reduced oxidative stress markers in neuronal cell cultures. This suggests its potential as a therapeutic agent in neurodegenerative conditions .
Case Study 2: Antinociceptive Activity
In a preclinical trial reported in Pain Medicine, the antinociceptive effects of this compound were evaluated using animal models. The findings demonstrated that administration led to a significant reduction in pain response compared to controls. This supports its potential application in pain management therapies .
Research Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-ethyl-4-piperidinecarboxylic acid hydrochloride, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via Mannich reactions or nucleophilic substitution, using ethyl groups to functionalize the piperidine ring. Post-synthesis, purity is validated using infrared (IR) spectroscopy to confirm functional groups (e.g., carboxylate and ethyl groups) and titration with sodium hydroxide to quantify free HCl content . High-performance liquid chromatography (HPLC) is recommended for assessing organic impurities, with purity standards typically set at 98.0–102.0% (dry weight basis) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ethyl and piperidine backbone. X-ray crystallography can resolve stereochemical details. Physicochemical properties like solubility should be tested in polar solvents (e.g., ethanol, water) due to the hydrochloride salt's ionic nature. Melting points (e.g., 232–234°C for analogous piperidine derivatives) and molecular weight (calculated from C₉H₁₇NO₂·HCl) provide additional validation .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled. For example, using anhydrous ethanol as a solvent reduces hydrolysis side reactions. Impurity profiling via HPLC-MS can identify common byproducts such as unreacted starting materials (e.g., 4-piperidinecarboxylic acid) or over-alkylated derivatives. Reference standards for impurities (e.g., ethyl ester analogs) should be synthesized for cross-comparison .
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies in pharmacological studies (e.g., receptor binding assays) may arise from batch-to-batch purity variations or stereochemical inconsistencies. Implement orthogonal analytical methods (e.g., chiral HPLC) to verify enantiomeric purity. Reproduce experiments using standardized reference materials (e.g., USP-grade compounds) and validate assays with positive controls (e.g., meperidine hydrochloride for opioid receptor studies) .
Q. What advanced techniques are used to study the compound’s interactions with biological targets?
- Methodological Answer : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify binding affinities to enzymes or receptors. Molecular docking simulations (using software like AutoDock) predict interaction sites on the piperidine ring and carboxylate group. In vitro assays (e.g., cAMP inhibition for GPCR targets) should be paired with metabolite stability tests in liver microsomes to assess pharmacokinetic relevance .
Data Contradiction Analysis
Q. Why do different studies report varying solubility profiles for this compound?
- Methodological Answer : Solubility discrepancies often stem from differences in pH, counterion composition, or crystalline vs. amorphous forms. For reproducibility, document the solvent system (e.g., pH-adjusted buffers) and use techniques like dynamic light scattering (DLS) to assess particle size distribution. Cross-reference with thermogravimetric analysis (TGA) to rule out hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
